
4-(Difluoromethoxymethyl)piperidine
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Overview
Description
4-(Difluoromethoxymethyl)piperidine is a versatile chemical compound with the molecular formula C7H13F2NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a difluoromethoxymethyl group attached to the piperidine ring.
Preparation Methods
The synthesis of 4-(Difluoromethoxymethyl)piperidine involves several steps, typically starting with the preparation of the piperidine ring. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization . Industrial production methods often employ continuous flow reactions and microwave irradiation to enhance yield and efficiency .
Chemical Reactions Analysis
4-(Difluoromethoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon (Pd/C) to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxymethyl group, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids.
Scientific Research Applications
4-(Difluoromethoxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Biology: The compound is employed in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as liver carboxylesterase 1, by binding to the active site and preventing substrate access . Additionally, it may modulate signaling pathways like NF-κB and PI3K/Akt, which are involved in various cellular processes, including inflammation and apoptosis .
Comparison with Similar Compounds
4-(Difluoromethoxymethyl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: An alkaloid found in black pepper, known for its bio-enhancing properties and therapeutic applications.
4-Piperidino-Piperidine: A compound with similar structural features but different pharmacological properties.
Substituted Piperidines: Various substituted piperidines are used in drug discovery and organic synthesis, each with unique chemical and biological properties.
Biological Activity
4-(Difluoromethoxymethyl)piperidine is a synthetic compound characterized by the presence of a difluoromethoxy group at the 4-position of the piperidine ring. While its specific biological activity is not extensively documented in the literature, it is important to explore its potential applications based on its structural properties and related compounds.
- Molecular Formula : CHFNO
- Structure : The compound features a six-membered ring structure comprising five methylene groups and one nitrogen atom, with a difluoromethoxy substituent enhancing its lipophilicity.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structure Type | Key Features |
---|---|---|
Piperidine | Heterocyclic amine | Basic structure; widely used in pharmaceuticals |
1-(3-Trifluoromethyl)benzylpiperidine-2,4-dione | Piperidine derivative | Exhibits different biological activities |
4-(Trifluoromethoxy)methylpiperidine | Similar piperidine | Different halogen substituent; potential bioactivity |
N-Methylpiperidine | Methylated piperidine | Enhanced solubility and reactivity |
The difluoromethoxy group in this compound may improve interactions with lipid membranes compared to other piperidine derivatives, potentially leading to distinct pharmacokinetic profiles.
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are scarce, research on related piperidine derivatives provides insights into possible biological activities:
- Antiviral Studies : A series of 4,4-disubstituted piperidines were identified as potent CCR5 ligands and inhibitors of HIV-1, demonstrating the therapeutic potential of piperidine derivatives in antiviral applications .
- Enzyme Inhibition Research : A study exploring fluorine-substituted piperidines revealed significant α-glucosidase inhibitory activity, with some compounds exhibiting multiple modes of inhibition. This suggests that modifications at the piperidine ring can lead to enhanced therapeutic effects against metabolic disorders .
Properties
IUPAC Name |
4-(difluoromethoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)11-5-6-1-3-10-4-2-6/h6-7,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJXVRBMRBYSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1601123-07-2 |
Source
|
Record name | 4-[(difluoromethoxy)methyl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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